molecular formula C11H19N3 B13325641 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13325641
M. Wt: 193.29 g/mol
InChI Key: YHPBMSJKLRGJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C11H19N3. This compound is characterized by a pyrazole ring substituted with a methyl group and a 1-methylcyclopentylmethyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl group and the 1-methylcyclopentylmethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development purposes.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-methyl-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-7-14(13-10(9)12)8-11(2)5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H2,12,13)

InChI Key

YHPBMSJKLRGJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2(CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.